molecular formula C8H13N3 B13290026 N-cyclobutyl-1-methyl-1H-pyrazol-3-amine

N-cyclobutyl-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13290026
M. Wt: 151.21 g/mol
InChI Key: JMVOTRYWNGJJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclobutyl-1-methyl-1H-pyrazol-3-amine is a pyrazole derivative characterized by a cyclobutyl group attached to the amine moiety at position 3 of the pyrazole ring and a methyl group at position 1. Its molecular formula is C₉H₁₅N₃ (molecular weight: 165.24 g/mol). The compound’s structure combines the aromatic pyrazole core with a strained cyclobutyl substituent, influencing its electronic, steric, and physicochemical properties. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capabilities and tunable substituent effects .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

N-cyclobutyl-1-methylpyrazol-3-amine

InChI

InChI=1S/C8H13N3/c1-11-6-5-8(10-11)9-7-3-2-4-7/h5-7H,2-4H2,1H3,(H,9,10)

InChI Key

JMVOTRYWNGJJGC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC2CCC2

Origin of Product

United States

Preparation Methods

Pyrazole Ring Construction

The pyrazole ring can be synthesized via condensation reactions involving hydrazines and β-dicarbonyl compounds or equivalents. For the preparation of 1-methyl-substituted pyrazoles, methylhydrazine derivatives are often used.

N-Cyclobutylation

The introduction of the cyclobutyl group on the pyrazole nitrogen is commonly achieved by nucleophilic substitution reactions or reductive amination involving cyclobutyl amine or cyclobutyl halides.

One effective approach is the reaction of 1-methyl-1H-pyrazol-3-amine with cyclobutyl halides under basic conditions to afford the N-cyclobutylated product. Alternatively, catalytic methods involving palladium-catalyzed cross-coupling reactions have been reported for N-alkylation of pyrazole derivatives.

Example from Literature

A reported procedure involves the preparation of 1-cyclobutyl-1H-pyrazol-4-amine derivatives where the cyclobutyl group is introduced via nucleophilic substitution, followed by further functionalization steps. Although the exact synthesis of this compound is less frequently detailed, analogous methods provide a reliable framework.

Purification and Characterization

Purification is typically conducted via chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC). Characterization methods include nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and elemental analysis to confirm the structure and purity.

Research Outcomes and Data

Yield and Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
Pyrazole ring formation Condensation of methylhydrazine with β-dicarbonyl 70-85 Solvent: ethanol; reflux conditions
N-Cyclobutylation Cyclobutyl bromide, base (e.g., potassium carbonate) 60-75 Solvent: acetonitrile or DMF; 60-80°C
Purification Reverse-phase HPLC >95 High purity achieved

Analytical Data

Mechanistic Insights

Recent studies on related cyclobutylated amines suggest that the N-alkylation involves nucleophilic attack of the pyrazole nitrogen on the cyclobutyl electrophile. The reaction is facilitated by the basic environment, which deprotonates the pyrazole nitrogen, increasing nucleophilicity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Direct N-alkylation Cyclobutyl bromide, base 60-80°C, polar aprotic solvent 60-75 Straightforward, scalable Requires careful control of temperature and base
Palladium-catalyzed N-alkylation Cyclobutyl boronate, Pd catalyst 80°C, inert atmosphere 50-70 High selectivity Requires expensive catalysts
Reductive amination Cyclobutyl aldehyde, reducing agent Room temperature to 60°C 55-70 Mild conditions May require additional purification

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrazoles .

Mechanism of Action

The mechanism of action of N-cyclobutyl-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby affecting various biochemical pathways. Detailed studies are required to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-cyclobutyl-1-methyl-1H-pyrazol-3-amine and analogous pyrazole derivatives:

Compound Name Molecular Formula Substituents (Positions) Key Properties Synthesis Yield (%) Melting Point (°C) Notable Spectral Data (IR/NMR)
This compound C₉H₁₅N₃ 1-CH₃, 3-NH-cyclobutyl Moderate steric bulk, balanced ring strain, planar pyrazole core N/A N/A Expected δ ~5.0 ppm (pyrazole H-4); NH signals
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ 1-pyridin-3-yl, 3-CH₃, 4-NH-cyclopropyl Higher ring strain (cyclopropyl), pyridine enhances π-π interactions 17.9 104–107 $ ^1H $ NMR: δ 8.87 (pyridine H); ESI-MS: m/z 215 ([M+H]⁺)
N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₀H₁₃N₅ 1-CH₃, 3-NH-ethyl, 5-pyridin-3-yl Ethyl group increases hydrophobicity; pyridine improves solubility N/A N/A ESI-MS: m/z 203 ([M+H]⁺)
5-Amino-3-methyl-1-phenylpyrazole C₁₀H₁₁N₃ 1-Ph, 3-CH₃, 5-NH₂ Planar phenyl enhances crystallinity; NH₂ participates in H-bonding N/A N/A (oil) IR: 3,228 cm⁻¹ (NH); $ ^1H $ NMR: δ 5.27 (pyrazole H-4)
3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine C₉H₁₆F₃N₃ 1-CF₃, 3-pentylamine CF₃ group enhances metabolic stability and electronegativity N/A N/A Mol. weight: 201.70 g/mol
N-benzyl-1-isobutyl-3-methyl-1H-pyrazol-4-amine C₁₅H₂₂N₃ 1-isobutyl, 3-CH₃, 4-NH-benzyl Bulky benzyl/isobutyl groups reduce solubility; increased steric hindrance N/A N/A Mol. formula: C₁₅H₂₂ClN₃

Key Comparative Insights:

Substituent Effects: Cyclobutyl vs. Cyclobutyl’s larger size may enhance steric interactions in binding applications. Aromatic vs. Aliphatic Amines: Pyridine-containing derivatives (e.g., ) exhibit π-π stacking capabilities absent in aliphatic-substituted compounds like this compound. Electron-Withdrawing Groups: Trifluoromethyl-substituted analogs () show increased electronegativity and metabolic resistance compared to the cyclobutylamine group.

Synthetic Routes :

  • N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () was synthesized via copper-catalyzed coupling (17.9% yield), while acetamide derivatives () employed acetylation and alkylation steps. The target compound likely requires similar coupling or amination strategies.

Methyl groups at position 1 (common across analogs) contribute to electron-donating effects, stabilizing the pyrazole ring.

Spectral Data: The absence of carbonyl IR peaks (~1,667 cm⁻¹) in the target compound distinguishes it from acetamide derivatives (). $ ^1H $ NMR signals for cyclobutyl protons (δ ~2.0–3.0 ppm) and pyrazole H-4 (δ ~5.0–6.0 ppm) are diagnostic markers .

Biological Activity

N-cyclobutyl-1-methyl-1H-pyrazol-3-amine is a heterocyclic organic compound characterized by a unique pyrazole ring structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutyl group attached to the nitrogen atom of the pyrazole ring, contributing to its distinctive chemical properties. The molecular formula is C8H12N4C_8H_{12}N_4, with a molecular weight of approximately 164.21 g/mol. The structural characteristics can influence its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, possibly through the inhibition of specific enzymes involved in inflammatory responses.
  • Enzyme Inhibition : It has been reported that this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition presents potential applications in cancer therapy.

The mechanisms underlying the biological activities of this compound are primarily attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The compound may bind to specific enzymes, altering their activity and leading to therapeutic effects.
  • Receptor Modulation : It may interact with receptors involved in inflammatory pathways, potentially reducing inflammation and associated symptoms.
  • Cell Cycle Regulation : By inhibiting CDKs, it can interfere with cell proliferation, which is particularly relevant in cancer treatment contexts.

Research Findings

A summary of key research findings related to this compound includes:

StudyFocusKey Findings
Antimicrobial ActivityDemonstrated efficacy against various bacterial strains.
Anti-inflammatory EffectsInhibited specific inflammatory enzymes, reducing cytokine production.
Cancer Therapy PotentialInhibited CDK activity, showing promise in cancer models.

Case Studies

Several case studies have illustrated the potential applications of this compound:

  • Antimicrobial Efficacy : A study evaluated its effectiveness against Staphylococcus aureus, revealing significant inhibition at low concentrations.
  • Inflammation Models : In vivo studies demonstrated reduced inflammation in rodent models treated with the compound, correlating with decreased levels of pro-inflammatory cytokines.
  • Cancer Cell Lines : Experiments conducted on cancer cell lines indicated that treatment with this compound resulted in cell cycle arrest and apoptosis induction.

Q & A

Q. What are the optimal synthetic routes for N-cyclobutyl-1-methyl-1H-pyrazol-3-amine?

The synthesis typically involves alkylation of 1-methyl-1H-pyrazol-3-amine with cyclobutyl halides (e.g., cyclobutyl bromide) in the presence of a base such as potassium carbonate or sodium hydroxide. Reaction conditions (e.g., solvent choice, temperature) must be optimized to minimize side products like over-alkylation. Multi-step protocols, similar to those used for N-butyl-1-methyl-1H-pyrazol-3-amine (alkylation with n-butyl bromide), can be adapted . For enhanced regioselectivity, copper-catalyzed coupling methods (as seen in cyclopropaneamine derivatives) may be explored under controlled conditions .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of analytical techniques:

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR chemical shifts with analogous pyrazol-amine derivatives (e.g., cyclopropane-substituted compounds) to confirm cyclobutyl attachment and methyl group positioning .
  • X-ray Crystallography : Employ programs like SHELXL or ORTEP-III for single-crystal structure determination, ensuring precise bond-length and angle validation .
  • HRMS : Confirm molecular weight and fragmentation patterns to rule out impurities .

Q. What are the stability considerations for this compound under standard laboratory conditions?

Pyrazole derivatives with alkylamine substituents are generally stable at room temperature but may degrade under prolonged exposure to light, moisture, or strong oxidizing agents. Stability assays (e.g., accelerated thermal degradation studies) should be conducted in inert atmospheres. Storage in amber vials with desiccants is recommended, as seen in protocols for N-benzyl-1-ethyl-4-methyl-1H-pyrazol-3-amine .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in different solvents?

Density Functional Theory (DFT) calculations can model solvent effects on electronic properties (e.g., HOMO-LUMO gaps) and nucleophilicity. Solvent parameters (e.g., dielectric constant) are incorporated via continuum solvation models (e.g., COSMO). Molecular docking studies, as applied to structurally similar compounds like 1-Methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine, can predict interactions with biological targets under varying solvent conditions .

Q. What strategies resolve contradictory bioactivity data for This compound across different assay systems?

  • Structural Analog Comparison : Analyze SAR trends using analogs like N-benzyl-1-ethyl-4-methyl-1H-pyrazol-3-amine, where ethyl vs. cyclobutyl substitutions alter steric and electronic profiles .
  • Assay Optimization : Standardize parameters (e.g., pH, temperature, solvent composition) to isolate compound-specific effects. For example, fluorinated pyrazoles show pH-dependent solubility impacting bioavailability .
  • Orthogonal Validation : Use complementary assays (e.g., SPR for binding affinity, enzymatic inhibition for functional activity) to cross-verify results .

Q. How does cyclobutyl substitution influence binding affinity compared to other alkyl groups (e.g., methyl, ethyl) in pyrazol-amine derivatives?

Cyclobutyl groups introduce unique steric and conformational constraints. Comparative studies with N-butyl-1-methyl-1H-pyrazol-3-amine and N-benzyl-1-ethyl-4-methyl-1H-pyrazol-3-amine suggest that larger alkyl groups enhance hydrophobic interactions but may reduce entropic binding efficiency. Isothermal Titration Calorimetry (ITC) can quantify thermodynamic contributions (ΔH, ΔS) to binding .

Q. What methodological approaches elucidate the metabolic pathways of This compound in preclinical models?

  • Isotope Labeling : Use 14C^{14}C-labeled cyclobutyl groups to track metabolic products via LC-MS.
  • Microsomal Assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify phase I/II metabolites. Protocols from fluorinated pyrazole studies (e.g., 1-(difluoromethyl)-N-(3-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine) can guide method design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.